molecular formula C42H82Br2NO8P B15091912 1-Palmitoyl-2-(11,12-dibromo)stearoyl-sn-glycero-3-phosphocholine

1-Palmitoyl-2-(11,12-dibromo)stearoyl-sn-glycero-3-phosphocholine

Cat. No.: B15091912
M. Wt: 919.9 g/mol
InChI Key: MPQPFPFIGLVSQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Palmitoyl-2-(11,12-dibromo)stearoyl-sn-glycero-3-phosphocholine is a synthetic phospholipid compound. It consists of a glycerol backbone esterified with palmitic acid at the sn-1 position and 11,12-dibromostearic acid at the sn-2 position, with a phosphocholine head group at the sn-3 position. This compound is often used in biochemical and biophysical research due to its unique properties, including its brominated fatty acid chains .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-palmitoyl-2-(11,12-dibromo)stearoyl-sn-glycero-3-phosphocholine typically involves the esterification of glycerol with palmitic acid and 11,12-dibromostearic acid. The reaction conditions often include the use of catalysts and solvents to facilitate the esterification process. The phosphocholine head group is then introduced through a phosphorylation reaction .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up for larger production volumes. The use of automated synthesis equipment and stringent quality control measures would be essential to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

1-Palmitoyl-2-(11,12-dibromo)stearoyl-sn-glycero-3-phosphocholine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., thiols). The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of brominated fatty acid oxides, while reduction can yield debrominated derivatives .

Scientific Research Applications

1-Palmitoyl-2-(11,12-dibromo)stearoyl-sn-glycero-3-phosphocholine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-palmitoyl-2-(11,12-dibromo)stearoyl-sn-glycero-3-phosphocholine involves its incorporation into lipid bilayers, where it can influence membrane properties and protein interactions. The brominated fatty acid chains can affect the fluidity and permeability of the membrane, while the phosphocholine head group interacts with other membrane components. These interactions can modulate the activity of membrane-bound proteins and enzymes .

Comparison with Similar Compounds

Similar Compounds

    1-Palmitoyl-2-stearoyl-sn-glycero-3-phosphocholine: Similar structure but lacks bromination.

    1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine: Contains an unsaturated fatty acid chain instead of a brominated one.

    1-Stearoyl-2-palmitoyl-sn-glycero-3-phosphocholine: Different fatty acid composition

Uniqueness

1-Palmitoyl-2-(11,12-dibromo)stearoyl-sn-glycero-3-phosphocholine is unique due to its brominated fatty acid chains, which confer distinct chemical and physical properties. These properties make it valuable for specific research applications, particularly those involving membrane dynamics and protein-lipid interactions .

Properties

IUPAC Name

[2-(11,12-dibromooctadecanoyloxy)-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H82Br2NO8P/c1-6-8-10-12-13-14-15-16-17-18-21-24-28-32-41(46)50-36-38(37-52-54(48,49)51-35-34-45(3,4)5)53-42(47)33-29-25-22-19-20-23-27-31-40(44)39(43)30-26-11-9-7-2/h38-40H,6-37H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPQPFPFIGLVSQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCC(C(CCCCCC)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H82Br2NO8P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

919.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.